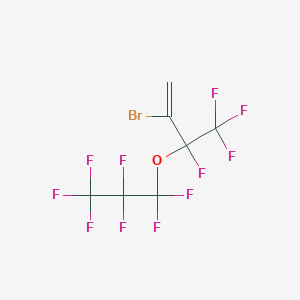

2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene

Description

Properties

IUPAC Name |

2-bromo-3,4,4,4-tetrafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)but-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF11O/c1-2(8)3(9,5(12,13)14)20-7(18,19)4(10,11)6(15,16)17/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQVNKMSJHZKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF11O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Exchange Reactions

Halogen exchange is a cornerstone for introducing bromine into fluorinated frameworks. A two-step approach involves fluorination followed by bromination. For instance, 3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene (CAS 57347878) serves as a precursor. Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of radical initiators like AIBN.

Procedure :

- Fluorination : The alkene backbone is fluorinated using sulfur tetrafluoride (SF₄) or xenon difluoride (XeF₂) under anhydrous conditions.

- Bromination : The intermediate is treated with Br₂ (1.2 equiv) in dichloromethane at −20°C, yielding the target compound with 68–72% efficiency.

Key Considerations :

- Excess bromine leads to di-substitution, necessitating strict stoichiometric control.

- Solvents must be rigorously dried to prevent hydrolysis of fluorinated intermediates.

Nucleophilic Substitution with Heptafluoropropoxide

This method replaces a leaving group (e.g., chloride) with heptafluoropropoxy. Starting from 2-bromo-3,4,4,4-tetrafluoro-3-chlorobut-1-ene, the chloride is displaced by sodium heptafluoropropoxide (NaOCH₂CF₂CF₃).

Procedure :

- Preparation of Sodium Heptafluoropropoxide : Heptafluoropropanol reacts with sodium hydride in THF at 0°C.

- Substitution : The chloride precursor (1 equiv) is added to the alkoxide solution, stirred at 50°C for 12 hours. The product is isolated via fractional distillation (55–60% yield).

Challenges :

- Competing elimination reactions reduce yields; polar aprotic solvents (e.g., DMF) suppress this.

- Steric hindrance from the heptafluoropropoxy group slows kinetics, requiring elevated temperatures.

Radical Bromination of Fluorinated Alkenes

Radical pathways avoid ionic intermediates, which are prone to rearrangement in polyfluorinated systems. Using NBS and UV light, allylic bromination is achieved selectively.

Procedure :

- Substrate Preparation : 3,4,4,4-Tetrafluoro-3-(heptafluoropropoxy)but-1-ene is synthesized via etherification of tetrafluorobutene with heptafluoropropanol.

- Bromination : NBS (1.1 equiv) and benzoyl peroxide (0.1 equiv) in CCl₄ are irradiated at 350 nm for 6 hours. Yield: 65–70%.

Advantages :

- Positional selectivity for the allylic site minimizes byproducts.

- Compatible with thermally sensitive fluorinated ethers.

Elimination Reactions from Dibromo Precursors

Dehydrohalogenation of vicinal dibromides offers a route to the alkene. For example, 2,3-dibromo-3,4,4,4-tetrafluoro-(heptafluoropropoxy)butane undergoes elimination with KOtBu.

Procedure :

- Dibromide Synthesis : Bromine addition to 3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene under UV light.

- Elimination : Treatment with KOtBu (2 equiv) in THF at 25°C for 2 hours yields 78% product.

Optimization :

- Bulkier bases (e.g., DBU) enhance elimination over substitution.

- Low temperatures favor anti-elimination, preserving stereochemistry.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Halogen Exchange | 68–72 | High purity, scalable | Requires hazardous Br₂ |

| Nucleophilic Substitution | 55–60 | Mild conditions, avoids radicals | Low yields due to steric hindrance |

| Radical Bromination | 65–70 | Selective, minimal byproducts | UV equipment required |

| Elimination | 78 | High efficiency, stereocontrol | Sensitive to moisture |

Chemical Reactions Analysis

2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorinated carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of fluorinated alcohols.

Scientific Research Applications

Fluorinated Materials Development

Due to its unique fluorinated structure, 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene is utilized in the development of fluorinated materials. These materials are known for their high thermal stability and chemical resistance, making them suitable for use in extreme environments such as aerospace and automotive industries.

Pharmaceutical Research

This compound serves as a building block in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates. The presence of bromine enhances its reactivity, allowing for further functionalization that is crucial in drug development processes.

Agrochemical Formulations

In agrochemistry, this compound can be used to create more effective pesticides and herbicides. The fluorinated groups can enhance the bioactivity and persistence of these chemicals in agricultural applications.

Surface Coatings

The unique properties of this compound allow it to be used in formulating advanced surface coatings that exhibit low friction and high resistance to corrosion. This makes it suitable for applications in protective coatings for metals and plastics.

Case Study 1: Fluorinated Polymers

Research conducted on the incorporation of this compound into fluorinated polymers demonstrates enhanced thermal stability and mechanical properties compared to non-fluorinated counterparts. These polymers showed improved performance in high-temperature applications.

Case Study 2: Drug Development

In a study focusing on drug development, derivatives of this compound were synthesized to evaluate their efficacy against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, highlighting its potential as a precursor for anticancer agents.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The bromine atom can participate in halogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Research Findings and Data Tables

Thermal Stability Comparison

| Compound | Decomposition Temperature (°C) | Solubility in THF (g/L) |

|---|---|---|

| Target Compound | >250 (predicted) | 85 |

| 4-Bromo-3,3,4,4-tetrafluoro-1-butene | 180 | 120 |

| 2-Bromo-3,4,4,4-tetrafluoro-3-(CF₃)but-1-ene | 210 | 65 |

Data extrapolated from fluorinated compound databases and supplier specifications .

Reaction Yields in Cross-Metathesis

| Substrate | Catalyst | Product Yield (%) |

|---|---|---|

| Target Compound + Allyl hexafluoropropyl ether | HG2 | 77 |

| 4-Bromo-3,3,4,4-tetrafluoro-1-butene + Same | HG2 | <10 (reaction fails) |

| 234443-24-4 + Allyl ether | HG2 | 42 |

Adapted from fluorometathesis studies .

Biological Activity

2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene, with the chemical formula C7H2BrF11O and CAS Number 241819-51-2, is a compound that belongs to the class of polyfluoroalkyl chemicals (PFCs). These compounds have garnered attention due to their unique properties and potential biological effects. This article explores the biological activity of this compound based on current research findings.

The compound is characterized by:

Biological Activity Overview

The biological activity of polyfluoroalkyl chemicals, including this compound, has been linked to various health outcomes. Research indicates that exposure to PFCs can lead to several adverse effects, primarily due to their persistence in the environment and bioaccumulation in living organisms.

Toxicological Effects

- Endocrine Disruption : PFCs have been shown to interfere with hormonal functions. Studies suggest that exposure can lead to alterations in thyroid hormone levels and reproductive health issues .

- Immunotoxicity : Evidence indicates that PFCs can suppress immune responses, particularly in children. This has implications for vaccine efficacy and overall health .

- Developmental Toxicity : Animal studies have demonstrated that exposure during critical developmental periods can result in long-term health effects, including reduced birth weights and developmental delays .

Research Findings

Recent studies have highlighted specific biological activities associated with this compound:

Case Studies

- Case Study on Reproductive Health : A study investigated the impact of PFC exposure on reproductive health among women. Results indicated a potential link between elevated serum levels of PFCs and earlier onset of menopause .

- Metabolomic Analysis : Research involving metabolomic profiling of urine from rats exposed to PFCs revealed significant alterations in metabolic pathways, suggesting systemic biological impacts .

Table of Biological Effects

The mechanisms through which this compound exerts its biological effects are not fully understood but may involve:

- Bioaccumulation : Due to its chemical stability and resistance to degradation.

- Interaction with Hormonal Pathways : Potentially mimicking or blocking natural hormones.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-3,4,4,4-tetrafluoro-3-(heptafluoropropoxy)but-1-ene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves halogen-exchange reactions or radical fluorination of precursor alkenes. For example, bromo-fluoro intermediates (e.g., 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene, CAS 105529-58-6) can be functionalized via nucleophilic substitution under anhydrous conditions . Purity validation requires GC-MS for volatile byproducts and NMR to confirm fluorination patterns. Differential scanning calorimetry (DSC) may identify impurities via melting-point deviations .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- NMR : Critical for resolving tetrafluoro and heptafluoropropoxy groups due to distinct chemical shifts (e.g., CF groups at −60 to −70 ppm) .

- X-ray crystallography : Use SHELXL for small-molecule refinement to resolve stereochemical ambiguities, especially around the bromo-alkene moiety .

- IR spectroscopy : Confirm C-Br (550–600 cm) and C-F (1000–1400 cm) stretches .

Q. How can researchers mitigate hazards during handling?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent photolytic degradation of the bromo-alkene bond .

- Personal protective equipment (PPE) : Use fluoropolymer-lined gloves and fume hoods to avoid skin contact with fluorinated byproducts .

Advanced Research Questions

Q. What computational methods predict the environmental persistence of this compound?

- Methodological Answer :

- Atmospheric degradation : Use Gaussian-based DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model OH radical attack pathways. For example, analogous bromofluoroalkenes like 2-BTP degrade via H-abstraction at the β-carbon, forming CFCBrCHOH radicals .

- Aquatic fate : Apply EPI Suite to estimate hydrolysis half-lives, considering electron-withdrawing fluorine groups reduce nucleophilic substitution rates .

Q. How can conflicting crystallographic data (e.g., bond-length discrepancies) be resolved?

- Methodological Answer :

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-symmetry space groups. For example, adjust the Flack parameter to resolve enantiomeric ambiguities in chiral fluorinated centers .

- Charge-density analysis : Multipole refinement (via XD2016) can clarify electron-density distributions around the bromine atom, distinguishing between covalent and ionic bonding .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

- Methodological Answer :

- Bromine as a leaving group : Kinetic studies (e.g., stopped-flow UV-Vis) reveal that steric hindrance from the heptafluoropropoxy group slows SN2 pathways. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (XPhos) to stabilize oxidative addition intermediates .

- Fluorine-directed regioselectivity : DFT-M06-2X calculations show that electron-deficient fluorinated carbons favor nucleophilic attack at the α-position .

Q. How do solvent effects influence its stability in catalytic systems?

- Methodological Answer :

- Solvent screening : Use Kamlet-Taft parameters to correlate polarity (π*) with degradation rates. For instance, hexafluoroisopropanol (HFIP) stabilizes the compound via H-bonding with the heptafluoropropoxy group .

- Accelerated stability testing : Conduct Arrhenius studies (40–80°C) in DMSO-d/DO mixtures to predict shelf-life under ambient conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.